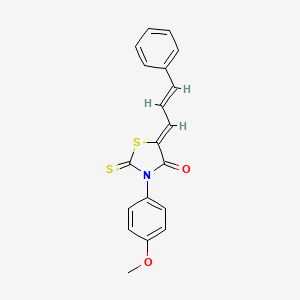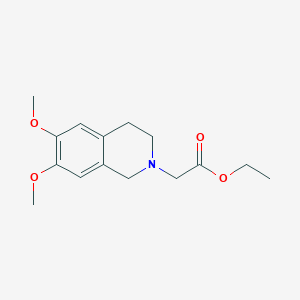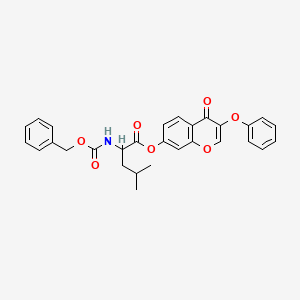
(4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Overview
Description
(4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with phenoxy and oxo groups, as well as a pentanoate ester linked to a phenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated chromen precursor in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, such as palladium on carbon, and continuous flow reactors to enhance reaction rates and yields. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxycarbonylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxo group in the chromen ring, converting it to a hydroxyl group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as a pharmacophore. Its chromen ring system is known to exhibit various biological activities, including anti-inflammatory and antioxidant properties .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, the phenylmethoxycarbonylamino group can enhance the compound’s binding affinity to certain protein targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-Oxo-3-phenyl-4H-chromen-7-yl acetate: This compound shares the chromen ring system but differs in its ester group, which can influence its reactivity and applications.
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate:
7-Benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo [2,3-c]pyridazine: Although structurally different, this compound also features a complex ring system and is used in medicinal chemistry.
Uniqueness: The uniqueness of (4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO7/c1-19(2)15-24(30-29(33)35-17-20-9-5-3-6-10-20)28(32)37-22-13-14-23-25(16-22)34-18-26(27(23)31)36-21-11-7-4-8-12-21/h3-14,16,18-19,24H,15,17H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVLPYDTILQZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


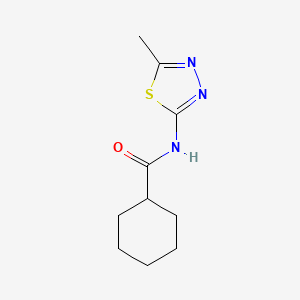
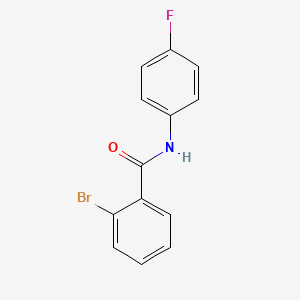
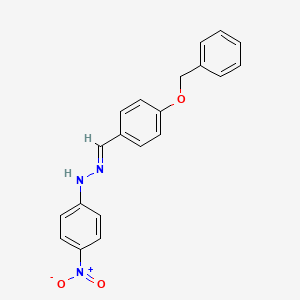
![({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836524.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]benzoic acid](/img/structure/B3836528.png)
![11-Phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B3836530.png)
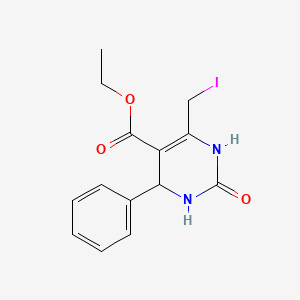
![N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B3836536.png)
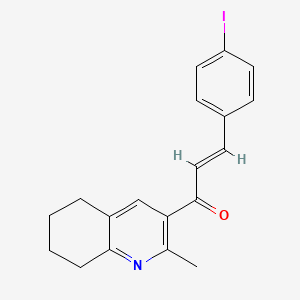
![N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B3836563.png)
![N'-[1-(4-biphenylyl)ethylidene]-3-bromobenzohydrazide](/img/structure/B3836564.png)
![[2-[2-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate](/img/structure/B3836567.png)
